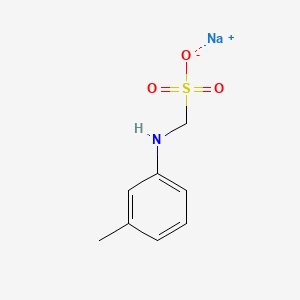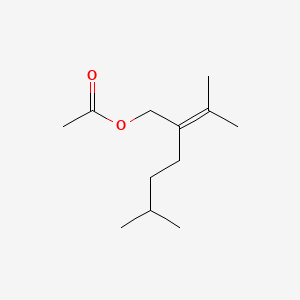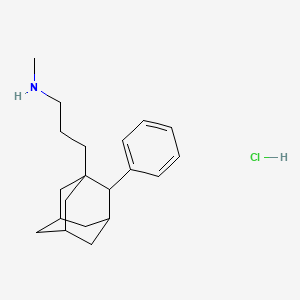
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Méthodes De Préparation
The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several steps. One common synthetic route includes the Friedländer reaction, which is a classical method for constructing the 1,5-naphthyridine scaffold. Other methods include the Skraup synthesis, Semmler-Wolff reaction, and hetero-Diels-Alder reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in chemotherapy.
Industry: It is used in the development of new materials with specific optical properties.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other fused 1,5-naphthyridines such as 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Compared to these compounds, N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride exhibits unique properties such as higher cytotoxicity and better binding affinity to DNA .
Propriétés
Numéro CAS |
66748-28-5 |
|---|---|
Formule moléculaire |
C21H18Cl2N4O2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
Clé InChI |
CJGRPJLIJGFRGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


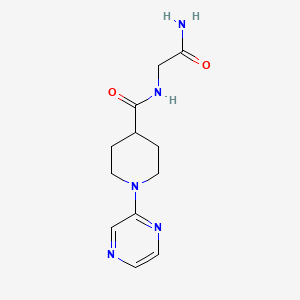

![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
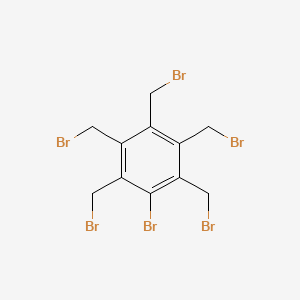

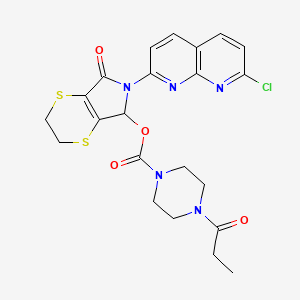
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
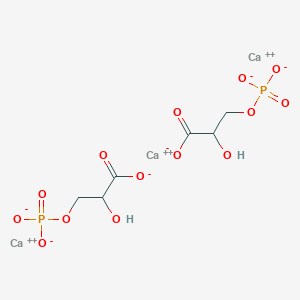
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
